REACTION_CXSMILES
|
Cl[C:2]1[C:3]([C:9]#[N:10])=[N+:4]([O-:8])[CH:5]=[CH:6][CH:7]=1.[C:11]([O:15][CH3:16])(=[O:14])[CH2:12][SH:13].C[O-].[Na+]>CN(C=O)C>[NH2:10][C:9]1[C:3]2=[N+:4]([O-:8])[CH:5]=[CH:6][CH:7]=[C:2]2[S:13][C:12]=1[C:11]([O:15][CH3:16])=[O:14] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=[N+](C=CC1)[O-])C#N
|
Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
sodium methoxide
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
RXN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
RXN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized from EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC=2C1=[N+](C=CC2)[O-])C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.6 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |